

# Comparative analysis of the efficacy of different N-[3-(aminomethyl)phenyl]methanesulfonamide derivatives

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## Compound of Interest

Compound Name: N-[3-(aminomethyl)phenyl]methanesulfonamide

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A comparative analysis of the efficacy of **N-[3-(aminomethyl)phenyl]methanesulfonamide** derivatives is not readily available in the public domain. However, a detailed structure-activity relationship (SAR) study on a series of close analogs, N-(3-aminophenyl)sulfamide derivatives, as kinase inhibitors provides valuable insights. This guide presents a comparative analysis of these analogs, focusing on their in vitro enzymatic activity against Tyrosine Threonine Kinase (TTK).

## Comparative Efficacy of N-(3-aminophenyl)sulfamide Analogs as TTK Inhibitors

The following table summarizes the in vitro enzymatic activity of various N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl) acetamide and carboxamide derivatives against the TTK protein kinase. The inhibitory activity is presented as IC<sub>50</sub> values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound ID	R1 (Acetamide/Carboxamide Group)	R2 (Indazole N1- substituent)	R3 (Sulfonamide Substituent)	TTK IC50 (nM)
1	Methyl	H	H	50
2	Ethyl	H	H	45
3	Cyclopropyl	H	H	30
4	Phenyl	H	H	75
5	Methyl	Methyl	H	15
6	Methyl	Ethyl	H	10
7	Methyl	Isopropyl	H	5
8	Methyl	H	Methyl	>1000
9	Methyl	H	Phenyl	>1000

#### Key Structure-Activity Relationship Observations:

- Acetamide/Carboxamide Group (R1): Small alkyl and cycloalkyl groups, such as methyl and cyclopropyl, at the R1 position are well-tolerated and result in potent inhibition. Larger aromatic groups like phenyl are also tolerated but do not significantly improve potency.[\[1\]](#)
- Indazole N1-substituent (R2): Substitution at the N1 position of the indazole ring with small, hydrophobic alkyl groups, such as methyl, ethyl, and particularly isopropyl, leads to a significant increase in inhibitory activity. This suggests the presence of a hydrophobic pocket in the kinase's active site that can be favorably occupied.[\[1\]](#)
- Sulfonamide Substituent (R3): The unsubstituted sulfonamide (R3 = H) is crucial for activity. Substitution on the sulfonamide nitrogen generally leads to a dramatic loss of potency.[\[1\]](#)

## Experimental Protocols

#### In Vitro TTK Protein Kinase Assay:

The in vitro enzymatic activity of the compounds was determined using a radiometric assay that measures the phosphorylation of a substrate by the TTK protein kinase.[1]

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the TTK enzyme, a suitable substrate (e.g., a peptide or protein substrate), and the test compound at various concentrations in a buffer solution.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of [ $\gamma$ -33P]ATP.
- **Incubation:** The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
- **Termination and Detection:** The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane.
- **Washing and Measurement:** The filter is washed to remove unincorporated [ $\gamma$ -33P]ATP. The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
- **Data Analysis:** The percentage of inhibition is calculated relative to a control reaction without any inhibitor. IC50 values are then determined from the dose-response curves.[1]

## Visualizations

Caption: Structure-Activity Relationship (SAR) of N-(3-aminophenyl)sulfamide analogs as TTK inhibitors.

The parent compound, **N-[3-(aminomethyl)phenyl]methanesulfonamide**, is a known versatile intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2] It serves as a valuable building block for designing inhibitors and therapeutic agents.[2] While direct comparative data on its derivatives is scarce, the analysis of its close analogs provides a strong foundation for understanding the structural requirements for potent biological activity in this chemical class.

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## References

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